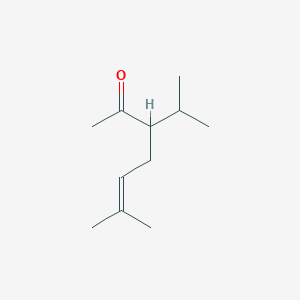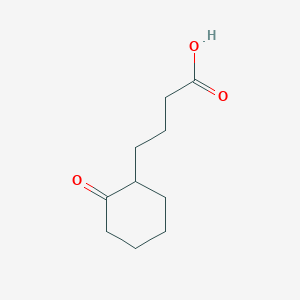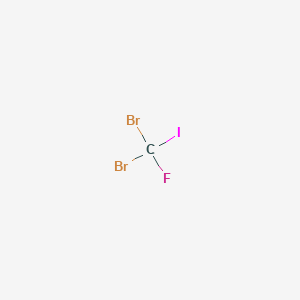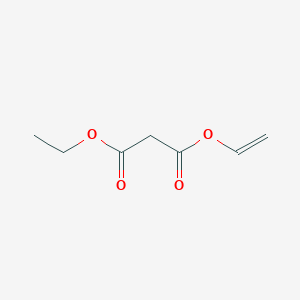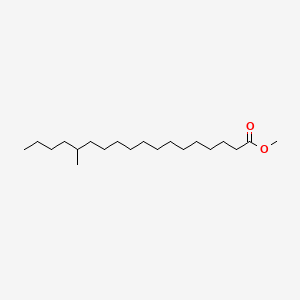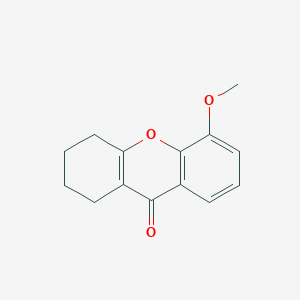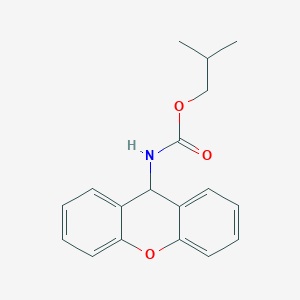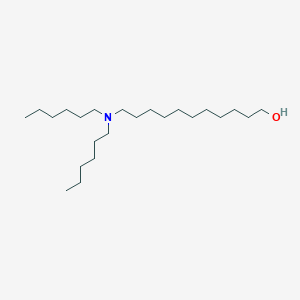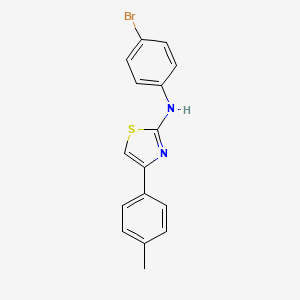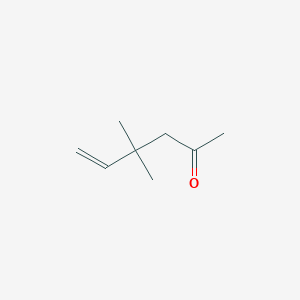
4,4-Dimethylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylhex-5-en-2-one is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a hexene backbone with two methyl groups attached to the fourth carbon and a double bond between the fifth and sixth carbons. This compound is known for its distinctive structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylhex-5-en-2-one can be synthesized through several methods. One common approach involves the Claisen rearrangement, where an allyl vinyl ether undergoes thermal rearrangement to form the desired ketone. This reaction typically requires an acid catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or hydrogen chloride (HCl) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
4,4-Dimethylhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylhex-5-en-2-one involves its reactivity with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylhex-2-ene: A similar compound with a different position of the double bond.
4,4-Dimethylhex-5-en-1-amine: An amine derivative with similar structural features.
4-(1,5-Dimethylhex-4-enyl)cyclohex-2-enone: A cyclohexenone derivative with a similar side chain
Uniqueness
4,4-Dimethylhex-5-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
1753-37-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4,4-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-8(3,4)6-7(2)9/h5H,1,6H2,2-4H3 |
InChI Key |
RGSRIZLHFCLBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


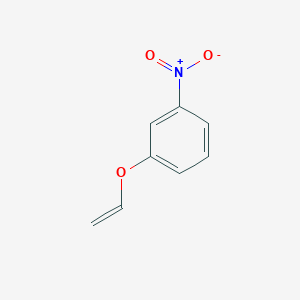
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
